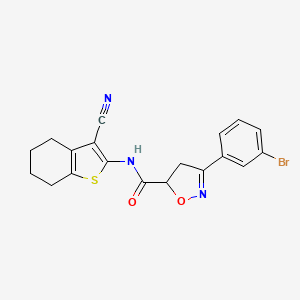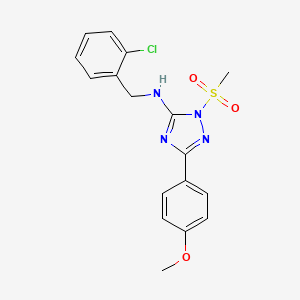![molecular formula C20H26N4O4S B4194724 2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)-N-propylbenzamide](/img/structure/B4194724.png)
2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)-N-propylbenzamide
Overview
Description
2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)-N-propylbenzamide, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research. This compound is commonly used to inhibit the Notch signaling pathway, which plays a critical role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)-N-propylbenzamide inhibits the cleavage of the Notch receptor by binding to the γ-secretase complex, which is responsible for the cleavage of the Notch receptor. This prevents the activation of downstream signaling pathways, which can lead to a variety of cellular responses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit cell proliferation, induce apoptosis, and promote differentiation. This compound has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the Notch signaling pathway.
Advantages and Limitations for Lab Experiments
2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)-N-propylbenzamide has several advantages for use in lab experiments. This compound is easy to synthesize and has a high level of purity. This compound is also relatively stable and has a long shelf life. However, there are some limitations to the use of this compound in lab experiments. This compound can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, this compound may have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of 2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)-N-propylbenzamide in scientific research. One potential area of research is the development of more specific inhibitors of the Notch signaling pathway. Additionally, this compound could be used in combination with other inhibitors to investigate the role of multiple signaling pathways in cellular processes. Finally, this compound could be used in animal models to investigate the therapeutic potential of Notch pathway inhibition in various diseases.
Scientific Research Applications
2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)-N-propylbenzamide has been extensively used in scientific research to investigate the role of the Notch signaling pathway in various cellular processes. This compound has been shown to inhibit the cleavage of the Notch receptor, which prevents the activation of downstream signaling pathways. This compound has been used to study the role of Notch signaling in cancer, neurodegenerative diseases, cardiovascular diseases, and immune disorders.
properties
IUPAC Name |
2-[[2-[N-(dimethylsulfamoyl)anilino]acetyl]amino]-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-4-14-21-20(26)17-12-8-9-13-18(17)22-19(25)15-24(29(27,28)23(2)3)16-10-6-5-7-11-16/h5-13H,4,14-15H2,1-3H3,(H,21,26)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUOMMGKGRKUJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(4-bromobenzyl)thio]acetyl}azepane](/img/structure/B4194645.png)
![N~1~-(2,4-dichlorobenzyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4194648.png)
![N-[3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B4194651.png)
![N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide](/img/structure/B4194659.png)

![dimethyl 2-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)terephthalate acetate](/img/structure/B4194674.png)

![3-(4-ethyl-5-{[2-(2-fluorophenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B4194688.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-iodophenyl)acetamide](/img/structure/B4194692.png)
![3-(benzyloxy)-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4194706.png)
![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-3-nitrobenzenesulfonamide](/img/structure/B4194717.png)
![3-methoxy-2-[(3-nitrobenzyl)oxy]benzonitrile](/img/structure/B4194729.png)

![2-{[5-(1-ethyl-1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4194746.png)